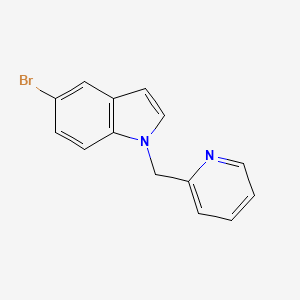
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both bromine and pyridine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole typically involves the bromination of 1-(pyridin-2-ylmethyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to remove the bromine atom or modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield 1-(pyridin-2-ylmethyl)-1H-indole-5-amine, while oxidation might produce this compound-2-carboxylic acid.
科学研究应用
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyridine groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one
Uniqueness
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is unique due to its specific combination of bromine and pyridine groups attached to an indole core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable molecule for various research and industrial applications.
生物活性
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides an in-depth overview of its pharmacological properties, focusing on its anticancer, antibacterial, antifungal, and antiviral activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole class of compounds, which are known for their complex structure and varied biological activities. The incorporation of a bromine atom and a pyridine moiety enhances its pharmacological potential.
Anticancer Activity
Several studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that indole compounds can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Inhibition (%) at 100 μM |
|---|---|---|---|
| This compound | HCT-15 | 39.7 | 61 |
| This compound | SW-620 | 39.7 | 58 |
| Other Indoles | MCF-7 | Varies | Varies |
The compound demonstrated a notable inhibition rate against colon cancer cells (SW-620) with an IC50 value of approximately 39.7 μM, indicating its potential as an anticancer agent .
Antibacterial Activity
Indole derivatives, including the target compound, exhibit significant antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | <125 |
| Pseudomonas aeruginosa | 150 | |
| Bacillus subtilis | 75 |
In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
The antifungal activity of indole derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness against various fungal strains.
Table 3: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Fusarium oxysporum | <100 |
| Curvularia lunata | <150 |
These findings suggest that the compound could be utilized in antifungal treatments, particularly against resistant fungal strains .
Antiviral Activity
Recent research has also explored the antiviral potential of indole derivatives. The presence of the pyridine ring in the structure may enhance interactions with viral proteins.
Case Study: Antiviral Efficacy
A study investigated the antiviral activity of several indole derivatives against SARS-CoV-2. The results indicated that certain modifications in the indole structure could lead to enhanced binding affinity to viral proteins, suggesting a promising avenue for developing antiviral agents .
属性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
5-bromo-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11BrN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2 |
InChI 键 |
RGOMZENFFLURJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















